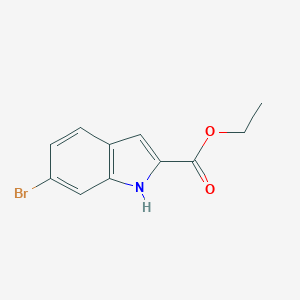

ETHYL 6-BROMOINDOLE-2-CARBOXYLATE

Description

The exact mass of the compound ethyl 6-bromo-1H-indole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMZWWFKRMBNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426557 | |

| Record name | Ethyl 6-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103858-53-3 | |

| Record name | Ethyl 6-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1H-indole-2-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of ETHYL 6-BROMOINDOLE-2-CARBOXYLATE

Introduction: The Strategic Importance of Ethyl 6-Bromoindole-2-carboxylate

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a functionalized indole, it serves as a crucial scaffold and key intermediate for the synthesis of a wide range of more complex molecules.[1][2] The indole core is a privileged structure found in numerous natural products and pharmaceuticals, and the strategic placement of the bromine atom at the 6-position provides a versatile handle for further chemical modification via cross-coupling reactions.[3] This allows for the systematic development of novel compounds, including potential anticancer agents, drugs targeting neurological disorders, and advanced organic materials.[2][3][4] This guide provides a detailed exploration of the core synthetic strategies for obtaining this valuable building block, with a focus on the underlying chemical principles and practical execution.

Conceptual Framework: Navigating the Landscape of Indole Synthesis

The construction of the indole ring is a classic challenge in organic chemistry, with several named reactions developed over the past century. For a 2,6-disubstituted indole like our target, the choice of synthetic route depends on factors such as starting material availability, desired regioselectivity, and scalability. Three primary strategies stand out: the Reissert, Leimgruber-Batcho, and Fischer indole syntheses.

-

The Reissert Indole Synthesis : This method involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization.[5][6] It is particularly well-suited for producing indole-2-carboxylic acids and their esters, making it a direct and logical approach for the target molecule.[7][8] The starting material, 4-bromo-2-nitrotoluene, is commercially accessible.

-

The Leimgruber-Batcho Indole Synthesis : A more modern and often higher-yielding alternative, this synthesis also begins with an ortho-nitrotoluene.[9][10] The process involves the formation of an enamine intermediate, which then undergoes reductive cyclization.[11][12] It is renowned for its mild reaction conditions and high efficiency, making it a popular choice in industrial settings.[9]

-

The Fischer Indole Synthesis : Perhaps the most famous of all indole syntheses, this reaction constructs the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[13][14] To produce this compound, one would start with (4-bromophenyl)hydrazine and ethyl pyruvate. The reaction proceeds via a hydrazone intermediate which rearranges and cyclizes.[15]

While all three methods are viable, the Reissert synthesis offers a robust, classical, and highly illustrative pathway that directly yields the desired indole-2-carboxylate functionality. This guide will therefore focus on a detailed protocol for the Reissert synthesis, supplemented by an overview of the Leimgruber-Batcho method as a powerful alternative.

Featured Synthetic Protocol: The Reissert Indole Synthesis

The Reissert synthesis proceeds in two distinct, high-impact stages: a base-catalyzed condensation followed by a reductive cyclization.[6][16]

Logical Workflow of the Reissert Synthesis

Caption: Overall workflow for the Reissert synthesis of the target compound.

Part 1: Synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)-2-oxoacetate

This initial step is a Claisen condensation where the acidic α-protons of 4-bromo-2-nitrotoluene are deprotonated by a strong base, and the resulting carbanion attacks diethyl oxalate.[5]

Mechanism Rationale: The nitro group (-NO₂) is strongly electron-withdrawing, which significantly increases the acidity of the benzylic protons on the adjacent methyl group, facilitating carbanion formation. Sodium ethoxide or potassium ethoxide are typically used as the base; potassium ethoxide has been reported to give superior results in some cases.[6][16]

Reaction Mechanism: Claisen Condensation

Caption: Key mechanistic steps of the initial Claisen condensation.

Part 2: Reductive Cyclization

The second stage involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization by attacking the adjacent ketone. Subsequent dehydration yields the aromatic indole ring.[16]

Mechanism Rationale: A variety of reducing agents can be employed, with zinc dust in acetic acid being a common and effective choice that also facilitates the cyclization and dehydration steps.[17] Catalytic hydrogenation over palladium or platinum is another effective method.[17] The choice of reducing agent can be critical; for instance, using zinc in acetic acid tends to hydrolyze the ester to a carboxylic acid, whereas catalytic hydrogenation under neutral conditions often preserves the ester functionality.[8]

Experimental Protocol: A Step-by-Step Guide

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Bromo-2-nitrotoluene | C₇H₆BrNO₂ | 216.03 | ≥98% | Standard chemical suppliers |

| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | ≥99% | Standard chemical suppliers |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 200 proof | Standard chemical suppliers |

| Potassium metal | K | 39.10 | Standard chemical suppliers | |

| Zinc dust | Zn | 65.38 | Standard chemical suppliers | |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Standard chemical suppliers |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Standard chemical suppliers |

| Hydrochloric Acid | HCl | 36.46 | Concentrated | Standard chemical suppliers |

Step 1: Preparation of Potassium Ethoxide Solution

-

Under an inert atmosphere (N₂ or Ar), carefully add 10.0 g (0.256 mol) of potassium metal in small pieces to 250 mL of absolute ethanol in a three-necked flask equipped with a reflux condenser and a mechanical stirrer.

-

The reaction is exothermic. Control the rate of addition to maintain a gentle reflux.

-

Once all the potassium has dissolved, cool the resulting potassium ethoxide solution to room temperature.

Step 2: Condensation Reaction

-

To the potassium ethoxide solution, add a solution of 50.0 g (0.231 mol) of 4-bromo-2-nitrotoluene and 37.2 g (0.255 mol) of diethyl oxalate in 100 mL of absolute ethanol.

-

Stir the mixture at room temperature for 4-6 hours. The solution will darken, and a precipitate may form.

-

After the reaction is complete (monitored by TLC), pour the mixture into a beaker containing 1 L of ice-water.

-

Acidify the aqueous mixture to pH ~2 with concentrated hydrochloric acid. The crude product, ethyl 2-(4-bromo-2-nitrophenyl)-2-oxoacetate, will precipitate as a solid.

-

Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be used in the next step without further purification.

Step 3: Reductive Cyclization

-

In a large flask, suspend the crude ethyl 2-(4-bromo-2-nitrophenyl)-2-oxoacetate (approx. 0.23 mol) in 500 mL of glacial acetic acid.

-

Heat the mixture to 80-90 °C with vigorous stirring.

-

Slowly add 150 g (2.3 mol) of zinc dust in portions, ensuring the temperature does not exceed 110 °C. The addition is highly exothermic.

-

After the addition is complete, continue heating and stirring for an additional 2 hours.

-

Cool the reaction mixture and filter to remove excess zinc and zinc salts.

-

Pour the acetic acid filtrate into 2 L of cold water. This compound will precipitate.

-

Collect the solid by filtration, wash with water until the washings are neutral, and dry.

Step 4: Purification

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure this compound as a crystalline solid.

Alternative Strategy: The Leimgruber-Batcho Synthesis

This powerful method provides an alternative route that often results in higher yields under milder conditions.[9]

-

Enamine Formation : 4-bromo-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine. This forms a highly conjugated enamine intermediate, which is typically a deeply colored compound.[9][10]

-

Reductive Cyclization : The intermediate enamine is then reduced. A variety of reducing systems can be used, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel) or chemical reduction (e.g., iron in acetic acid).[9][10] The reduction of the nitro group is followed by spontaneous cyclization and elimination of the secondary amine to furnish the indole.

Conceptual Workflow of Leimgruber-Batcho Synthesis

Caption: Simplified workflow for the Leimgruber-Batcho indole synthesis.

Product Characterization and Safety

Analytical Data:

-

Appearance: Off-white to light yellow crystalline powder.

-

Molecular Formula: C₁₁H₁₀BrNO₂[18]

-

Molecular Weight: 268.11 g/mol [18]

-

Melting Point: Typically in the range of 160-170 °C.

-

Spectroscopic Data: Characterization should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and purity.

Safety Precautions:

-

Handle all reagents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Potassium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

-

The addition of zinc dust to acetic acid is highly exothermic and should be performed with caution and adequate cooling.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound is a well-established process achievable through several reliable methods. The Reissert indole synthesis provides a direct and historically significant route that is both instructive and effective. For researchers seeking higher yields or milder conditions, the Leimgruber-Batcho synthesis presents a formidable modern alternative. The availability of this key intermediate through robust synthetic protocols empowers chemists to continue exploring the vast chemical space of indole derivatives, driving innovation in drug discovery and materials science.[3][19]

References

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances.

-

Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. Available at: [Link]

- Reissert Indole Synthesis. Cambridge University Press.

-

Leimgruber–Batcho indole synthesis. Wikipedia. Available at: [Link]

-

Hemetsberger indole synthesis. Wikipedia. Available at: [Link]

-

Fischer indole synthesis. Wikipedia. Available at: [Link]

- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221.

-

Reissert indole synthesis. Wikipedia. Available at: [Link]

-

Hemetsberger-Knittel Indole Synthesis. SynArchive. Available at: [Link]

-

This compound. J&K Scientific LLC. Available at: [Link]

-

Reissert indole synthesis. chemeurope.com. Available at: [Link]

-

Fischer Indole Synthesis. J&K Scientific LLC. Available at: [Link]

-

Fischer indole synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Batcho–Leimgruber indole synthesis. ResearchGate. Available at: [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. Available at: [Link]

-

Leimgruber-Batcho Indole Synthesis. SynArchive. Available at: [Link]

-

The Role of this compound in Modern Drug Discovery. Pharmaffiliates. Available at: [Link]

-

Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 329. Available at: [Link]

-

Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. (2018). RSC Publishing. Available at: [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). ResearchGate. Available at: [Link]

-

Gribble, G. (2019). Hemetsberger Indole Synthesis. ResearchGate. Available at: [Link]

-

Reissert-Indole-Synthesis.pdf. ResearchGate. Available at: [Link]

-

Reissert Indole Synthesis: The Path to Perfect Indoles. (2020). YouTube. Available at: [Link]

-

Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing. Available at: [Link]

-

Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

-

Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor. ResearchGate. Available at: [Link]

-

This compound, min 98%, 1 gram. CP Lab Safety. Available at: [Link]

-

THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE. Canadian Science Publishing. Available at: [Link]

-

Ethyl 3-Bromoindole-2-carboxylate, 1 gram, Each. CP Lab Safety. Available at: [Link]

Sources

- 1. 6-Bromoindole-2-carboxylic acid ethyl ester | 103858-53-3 | B-8725 [biosynth.com]

- 2. jk-sci.com [jk-sci.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. researchgate.net [researchgate.net]

- 12. synarchive.com [synarchive.com]

- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Reissert_indole_synthesis [chemeurope.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. This compound 98% | CAS: 103858-53-3 | AChemBlock [achemblock.com]

- 19. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 6-Bromoindole-2-carboxylate

CAS Number: 103858-53-3

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-Bromoindole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry and materials science. With a CAS number of 103858-53-3, this compound serves as a versatile intermediate for the synthesis of a wide array of bioactive molecules and functional materials. This document details its physicochemical properties, provides a validated, step-by-step synthesis protocol based on the Fischer indole synthesis, and explores its significant applications, particularly in the development of kinase inhibitors for oncology. The guide is intended for researchers, scientists, and professionals in the field of drug discovery and chemical development, offering expert insights into its handling, reactivity, and strategic use in complex synthetic pathways.

Introduction: The Strategic Importance of a Brominated Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of a bromine atom at the 6-position of the indole ring, coupled with an ethyl carboxylate at the 2-position, imbues this compound with a unique combination of reactivity and stability. This substitution pattern offers a versatile handle for further molecular elaboration through various cross-coupling reactions, making it an indispensable intermediate in the synthesis of complex molecular architectures.[1] Its application spans from the development of novel anticancer agents to therapeutics for neurological disorders and inflammatory conditions.[1]

This guide aims to provide a holistic understanding of this compound, from its fundamental properties to its practical application in the laboratory, thereby empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 103858-53-3 | [2] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [2] |

| Molecular Weight | 268.11 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 178-180 °C | [3] |

| Boiling Point | 394.7±22.0 °C (Predicted) | [3] |

| Solubility | Soluble in acetone | [3] |

| Storage | Store at +2 to +8 °C |

Spectroscopic Characterization:

The structural integrity of this compound is confirmed through various spectroscopic techniques. While a complete, published dataset for this specific isomer can be elusive, the following represents expected characteristic data based on closely related analogs and supplier technical data sheets.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, the ethyl group of the ester, and the N-H proton of the indole. The bromine at the 6-position will influence the chemical shifts and coupling constants of the aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring (with the carbon bearing the bromine showing a characteristic shift), and the carbons of the ethyl group.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (268.11 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the indole ring (around 3300-3400 cm⁻¹), the C=O stretching of the ester group (around 1700-1720 cm⁻¹), and C-H and C=C stretching vibrations of the aromatic system.

Synthesis Methodology: A Validated Fischer Indole Synthesis Protocol

The most reliable and widely employed method for the synthesis of this compound is the Fischer indole synthesis.[4][5] This powerful reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a ketone or aldehyde.[4][5]

Rationale Behind the Fischer Indole Synthesis

The choice of the Fischer indole synthesis is dictated by its robustness, versatility, and the ready availability of the starting materials. The reaction proceeds through a well-established mechanism involving a[6][6]-sigmatropic rearrangement, which ensures the regioselective formation of the indole ring.[5] The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, facilitates the key cyclization and dehydration steps.[1][7]

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of analogous bromoindole esters.[1]

Step 1: Synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate (Hydrazone Intermediate)

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromophenylhydrazine hydrochloride and an equimolar amount of sodium acetate in ethanol. Stir the mixture for 15-20 minutes to generate the free hydrazine base.

-

Condensation Reaction: To the stirred suspension, add a slight excess (1.1 equivalents) of ethyl pyruvate.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol and then water to remove any unreacted starting materials and salts. Dry the product under vacuum. The resulting ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate is typically used in the next step without further purification.

Step 2: Fischer Indole Cyclization to this compound

-

Reaction Setup: In a separate flask, pre-heat polyphosphoric acid (PPA) to approximately 80-90 °C with mechanical stirring.

-

Addition of Hydrazone: Carefully add the dried ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate from Step 1 to the hot PPA in portions. An exothermic reaction is expected.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to 110-120 °C and maintain for 30-60 minutes. Monitor the reaction by TLC until the starting hydrazone is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. The crude product will precipitate as a solid. Neutralize the acidic solution with a saturated solution of sodium bicarbonate. Collect the solid by filtration and wash thoroughly with water. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a crystalline solid.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a cornerstone intermediate in the synthesis of a diverse range of pharmacologically active compounds. Its utility stems from the strategic placement of the bromine atom, which serves as a key functional group for introducing molecular diversity through various cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.

Kinase Inhibitors in Oncology

A significant application of this indole derivative is in the synthesis of kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The indole scaffold is a common feature in many ATP-competitive kinase inhibitors. This compound provides a robust starting point for the synthesis of compounds targeting a variety of kinases, including but not limited to:

-

Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors: By functionalizing the 6-position, novel ligands can be synthesized that interfere with the ATP binding site of VEGFR, thereby inhibiting angiogenesis, a critical process for tumor growth and metastasis.

-

Epidermal Growth Factor Receptor (EGFR) inhibitors: The indole core can be elaborated to mimic the hinge-binding motif of known EGFR inhibitors, with the substituent at the 6-position exploring additional binding pockets to enhance potency and selectivity.

Logical Pathway for Kinase Inhibitor Synthesis

Caption: General synthetic strategy for kinase inhibitors.

Other Therapeutic Areas

Beyond oncology, this compound is a valuable precursor for compounds targeting:

-

Neurological Disorders: The indole nucleus is a key component of neurotransmitters like serotonin. Derivatives of this compound are explored for their potential as modulators of various receptors and enzymes in the central nervous system.[8]

-

Inflammatory Diseases: The anti-inflammatory properties of certain indole derivatives make this scaffold an attractive starting point for the development of new treatments for chronic inflammatory conditions.

Conclusion

This compound is a high-value synthetic intermediate with significant strategic importance in the fields of drug discovery and materials science. Its well-defined physicochemical properties and the robust and scalable Fischer indole synthesis protocol for its preparation make it a reliable building block for complex molecular architectures. The versatility of the 6-bromo substituent opens up a vast chemical space for the development of novel kinase inhibitors and other therapeutic agents. This guide provides the essential technical information and practical insights for researchers to effectively utilize this compound in their synthetic endeavors, paving the way for future innovations in science and medicine.

References

-

The Role of this compound in Modern Drug Discovery. (n.d.). Retrieved from [Link]

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

- Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones, pyridazino[4,5-b]indolones and their derivatives. (2006). European Journal of Medicinal Chemistry, 41(11), 1243-1250.

-

Fischer Indole Synthesis. (2021, August 5). Professor Dave Explains. [Video]. YouTube. [Link]

-

This compound | 103858-53-3. (n.d.). J&K Scientific LLC. Retrieved from [Link]

- An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. (2018). Organic Syntheses, 95, 15-30.

- CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. (n.d.). Google Patents.

-

1H-Indole-2-carboxylic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

- PHARMACEUTICAL SCIENCES. (2018). Indo American Journal of Pharmaceutical Sciences, 05(01).

- Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indole. (2022). The Royal Society of Chemistry.

- WO2000026177A1 - Synthesis of ethyl bromopyruvate. (n.d.). Google Patents.

- Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (2020). Journal of the Indian Chemical Society, 97(11), 2003-2009.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Ethyl 7-bromo-1H-indole-2-carboxylate 16732-69-7 [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. ias.ac.in [ias.ac.in]

- 7. iajps.com [iajps.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

The 6-Bromoindole-2-Carboxylate Scaffold: A Versatile Platform for Novel Therapeutic Development

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in naturally occurring bioactive compounds and its ability to interact with a wide array of biological targets. Within this diverse chemical family, ethyl 6-bromoindole-2-carboxylate has emerged as a particularly valuable starting material for the synthesis of novel therapeutic agents. Its strategic functionalization at the 2 and 6 positions provides a versatile platform for generating derivatives with potent and specific activities across various disease areas. This in-depth technical guide explores the multifaceted mechanisms of action exhibited by derivatives of the 6-bromoindole-2-carboxylate core, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present validated protocols to empower further investigation into this promising class of compounds.

Introduction: The Strategic Value of the 6-Bromoindole-2-Carboxylate Core

This compound is more than a mere chemical intermediate; it is a foundational building block for targeted drug design.[1][2][3] The indole core itself provides a rigid, planar structure with a rich electron density, capable of participating in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

The strategic placement of substituents dictates the ultimate biological effect:

-

The 2-Carboxylate Group: This electron-withdrawing group can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide range of amides.[4][5] The resulting functionalities are crucial for interacting with target proteins. For instance, the carboxylic acid is essential for chelating metal ions in the active site of enzymes like HIV-1 integrase, while amide derivatives have shown potent activity against tuberculosis and cancer cell lines.[4][6][7]

-

The 6-Bromo Substituent: The bromine atom at the C6 position significantly influences the molecule's electronic properties and lipophilicity. This halogen atom can serve as a synthetic handle for cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the introduction of diverse aryl or alkyl groups.[8] Furthermore, the presence of a halogen at this position has been shown to enhance the potency of certain derivatives, for example, increasing antitubercular activity by approximately 10-fold compared to unsubstituted analogues.[4]

This guide will dissect the distinct mechanisms of action unlocked by derivatization of this core structure, highlighting its potential in antimicrobial, anti-inflammatory, anticancer, and antiviral applications.

Antimicrobial & Antifungal Mechanisms: Disrupting Microbial Defenses

Derivatives of the 6-bromoindole scaffold have demonstrated significant potential in combating microbial and fungal pathogens, employing mechanisms that target fundamental cellular processes.

Fungal Enzyme Inhibition

Recent studies on 3-acyl-6-bromoindoles have revealed a fascinating duality in their antifungal mechanism against devastating plant pathogens like Botrytis cinerea and Monilinia fructicola.[9]

-

Inhibition of Mycelial Growth: The parent compound, 6-bromoindole, is a potent inhibitor of mycelial growth, suggesting its utility for treating established infections. Molecular docking studies propose that it targets succinate dehydrogenase (SDH) , a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration and ATP production.[9]

-

Inhibition of Spore Germination: In contrast, the acetylated derivative, 3-acetyl-6-bromoindole, is a powerful inhibitor of conidial germination, positioning it as an excellent prophylactic agent. This derivative shows a high binding affinity for catalase (MfCat2) , an antioxidant enzyme.[9] By inhibiting catalase, the compound likely leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and preventing spore germination.[9]

Bacterial Membrane Permeabilization

Certain 6-bromoindolglyoxylamide derivatives, particularly those incorporating a polyamine chain like spermine, exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action is the rapid permeabilization and depolarization of the bacterial membrane .[10] The cationic polyamine tail is thought to interact with the anionic components of the bacterial membrane, leading to a loss of membrane integrity and subsequent cell death.

Diagram: Proposed Antifungal Mechanisms of 6-Bromoindole Derivatives

Caption: Differentiated antifungal actions of 6-bromoindole derivatives.

Anti-inflammatory Mechanisms: Modulation of Immune Responses

The 6-bromoindole core is also present in natural products with immunomodulatory properties. Derivatives isolated from the Icelandic marine sponge Geodia barretti have been shown to exert anti-inflammatory effects by influencing cytokine production in human dendritic cells (DCs), which are key regulators of the adaptive immune system.[11][12]

Specifically, compounds like geobarrettin A and C were found to:

-

Reduce IL-12p40 Secretion: IL-12 is a pro-inflammatory cytokine crucial for the differentiation of T helper 1 (Th1) cells. By reducing its secretion, these compounds can dampen Th1-mediated inflammatory responses.[12]

-

Increase IL-10 Production: Concurrently, geobarrettin C increased the production of IL-10, a key anti-inflammatory cytokine that helps to resolve inflammation and promote immune tolerance.[12]

This dual activity—suppressing pro-inflammatory signals while boosting anti-inflammatory ones—suggests that these compounds could be valuable leads for treating Th1-dominant inflammatory diseases.[12]

Diagram: Immunomodulatory Effect on Dendritic Cells

Caption: Chelation of Mg²⁺ ions in the HIV-1 integrase active site.

Experimental Protocols & Methodologies

Advancing a derivative of this compound from a concept to a validated lead requires a systematic approach encompassing synthesis, purification, and rigorous biological evaluation.

General Synthetic Workflow for Amide Derivatives

The following protocol describes a general, self-validating workflow for synthesizing indole-2-carboxamide derivatives, a class with demonstrated antitubercular and anticancer activity. [4] Step 1: Hydrolysis of the Ethyl Ester

-

Objective: Convert the starting material, this compound, to the corresponding carboxylic acid, which is reactive for amide coupling.

-

Procedure:

-

Dissolve this compound in a suitable solvent mixture (e.g., ethanol/water).

-

Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

-

Heat the reaction mixture under reflux and monitor for completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the 6-bromoindole-2-carboxylic acid.

-

Filter, wash with water, and dry the solid product.

-

-

Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The disappearance of the ethyl ester signals in NMR is a key indicator.

Step 2: Amide Coupling

-

Objective: Couple the 6-bromoindole-2-carboxylic acid with a desired amine to form the final amide product.

-

Procedure:

-

Dissolve the 6-bromoindole-2-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). These activate the carboxylic acid for nucleophilic attack.

-

Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the reaction.

-

Add the desired primary or secondary amine (e.g., rimantadine hydrochloride for antitubercular agents). [4] 5. Stir the reaction at room temperature until completion (monitored by TLC).

-

Perform an aqueous workup to remove excess reagents and purify the final product using column chromatography.

-

-

Validation: Full characterization by NMR, MS, and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity (>95%).

Diagram: Synthetic & Evaluation Workflow

Caption: From synthesis to validated lead: a typical workflow.

Data Summary: Bioactivity of Selected Derivatives

The following table summarizes the reported bioactivity for various derivatives, underscoring the scaffold's versatility.

| Derivative Class | Target/Activity | Potency (IC₅₀/MIC) | Reference |

| N-rimantadine-6-bromoindole-2-carboxamide | Mycobacterium tuberculosis | MIC = 0.62 µM | [4] |

| Thiazolyl-indole-2-carboxamides | MCF-7 Cancer Cell Line | IC₅₀ = 6.10 µM | [13] |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | IC₅₀ = 3.11 µM | [6] |

| 6-Bromoindole | B. cinerea Mycelial Growth | EC₅₀ = 11.62 µg/mL | [9] |

| Barettin (from G. barretti) | IL-12p40 & IL-10 Secretion | IC₅₀ = 21.0 & 11.8 µM | [12] |

Conclusion and Future Directions

This compound is a privileged starting material that provides access to a rich chemical space of bioactive molecules. The derivatization of its core structure has yielded potent inhibitors for a wide range of therapeutic targets, from microbial enzymes to critical regulators of cancer and viral replication. The diverse mechanisms of action—including enzyme inhibition, membrane disruption, and modulation of protein-protein interactions—highlight the remarkable versatility of this scaffold.

Future research should focus on leveraging combinatorial chemistry and structure-based design to further explore the structure-activity relationships of this compound class. Investigating the off-target effects and pharmacokinetic profiles of the most potent derivatives will be crucial for translating these promising scientific findings into clinically effective therapeutics. The continued exploration of the 6-bromoindole-2-carboxylate scaffold holds significant promise for addressing unmet needs in infectious diseases, oncology, and beyond.

References

- Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry.

- Di, X., et al. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. National Institutes of Health.

- Chem-Impex. 6-Bromoindole-2-carboxylic acid.

- Al-Ostath, A., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.

- MDPI. (2023). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola.

- Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

- Smolecule. Indole-2-carboxylic acid.

- PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

- ChemistryViews. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties.

- Gunosewoyo, H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.

- Di, X., et al. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. MDPI.

- Semantic Scholar. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity.

- Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

- J&K Scientific LLC. This compound.

- Biosynth. The Role of this compound in Modern Drug Discovery.

- Biosynth. 6-Bromoindole-2-carboxylic acid.

- Luminix Health. This compound.

- Arkat USA. (2018). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.

- Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles.

- AChemBlock. This compound 98%.

- CP Lab Safety. This compound, min 98%.

- El-Nassan, H. B., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central.

- Sigma-Aldrich. Ethyl 5-bromoindole-2-carboxylate 95.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. nbinno.com [nbinno.com]

- 3. 6-Bromoindole-2-carboxylic acid | 16732-65-3 | FB44912 [biosynth.com]

- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 7. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris.hi.is [iris.hi.is]

- 13. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of the Indole Scaffold

An In-depth Technical Guide to ETHYL 6-BROMOINDOLE-2-CARBOXYLATE Derivatives for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. Its unique electronic properties and the ability of the indole nitrogen to act as a hydrogen bond donor and acceptor make it a versatile pharmacophore. Within the vast family of indole-containing molecules, This compound (CAS No: 103858-53-3) has emerged as a particularly valuable and strategic starting material.[1] This guide provides a comprehensive overview of its synthesis, reactivity, and its pivotal role in the development of novel therapeutic agents and advanced materials.

The strategic utility of this compound lies in its pre-functionalized structure. The bromine atom at the 6-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents.[1] Simultaneously, the ethyl ester at the 2-position can be readily hydrolyzed, amidated, or reduced, providing another avenue for structural modification and the attachment of various functional groups.[2][3][4] This inherent reactivity at multiple positions makes it an ideal building block for creating large and diverse libraries of indole derivatives for drug discovery and other applications.[1][5]

Synthesis of the Core Scaffold: this compound

The most common and straightforward synthesis of this compound involves the esterification of 6-bromo-2-indolecarboxylic acid.[6] This method is efficient and yields the desired product in high purity.

Experimental Protocol: Esterification of 6-Bromo-2-indolecarboxylic Acid

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

6-bromo-2-indolecarboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

5% Sodium carbonate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

In a 250 mL three-necked flask, suspend 6-bromo-2-indolecarboxylic acid (40 mmol) in 80 mL of anhydrous ethanol.[6]

-

While stirring at room temperature, slowly add 1.0 mL of concentrated sulfuric acid to the suspension.[6]

-

Heat the reaction mixture to reflux and maintain for approximately 30 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[6]

-

After the reaction is complete, cool the mixture and reduce the volume to about 30 mL by rotary evaporation.[6]

-

Pour the concentrated mixture into 60 mL of water and extract the aqueous phase twice with 20 mL of diethyl ether.[6]

-

Combine the organic layers and wash once with a 5% sodium carbonate solution, followed by washing with water until the organic layer is neutral.[6]

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.[6]

-

The resulting yellow to brown powder is this compound, with an expected yield of around 92%.[6]

Applications of Derivatives in Drug Discovery

The versatility of this compound has led to the development of a multitude of derivatives with significant therapeutic potential.

Antimicrobial Agents: Targeting ESKAPE Pathogens

The rise of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the discovery of novel antimicrobial agents. Derivatives of this compound have been identified as promising inhibitors of FabG, an essential enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II). [7] One such derivative, ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate , has been identified as a potent hit with an allosteric mode of inhibition against FabG. [7]Further lead optimization of this scaffold has led to the development of analogues with broad-spectrum inhibitory activity against FabG from various ESKAPE pathogens. [7]Other 6-bromoindole derivatives, such as 6-bromoindolglyoxylamide polyamines, have also demonstrated intrinsic antimicrobial activity and the ability to potentiate existing antibiotics. [8]

Antiviral Agents: HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it an attractive target for antiretroviral therapy. Researchers have utilized 6-bromoindole-2-carboxylic acid, the hydrolyzed form of the topic compound, as a starting material to develop novel HIV-1 integrase strand transfer inhibitors. [9]By performing structural optimizations at the C6 position of the indole scaffold, new derivatives have been synthesized and evaluated for their ability to block the integration of viral DNA into the host genome. [9]

Anticancer Agents: Targeting Receptor Tyrosine Kinases

Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key regulators of cell proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers. The indole scaffold is a well-established core for RTK inhibitors.

New derivatives of indole-6-carboxylate esters have been designed and synthesized as potential EGFR and VEGFR-2 inhibitors. [10]Similarly, novel 5-bromoindole-2-carboxylic acid derivatives have been developed as potent EGFR inhibitors, demonstrating significant antiproliferative activity against various human cancer cell lines, including lung (A549), liver (HepG2), and breast (MCF-7) cancer cells. [11][12]These compounds have been shown to induce cell cycle arrest and apoptosis by inhibiting EGFR tyrosine kinase activity. [11]

| Derivative Class | Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| Indole Carbothioamides | EGFR | Anticancer | Potent inhibition of EGFR tyrosine kinase; antiproliferative against A549, HepG2, and MCF-7 cells. [11][12] |

| Indole Oxadiazoles | EGFR / VEGFR-2 | Anticancer | Designed as dual inhibitors; demonstrated significant binding energies in molecular docking studies. [10][11] |

| Indole-3-Carboxylates | FabG | Antibacterial | Allosteric inhibition of FabG; broad-spectrum activity against ESKAPE pathogens. [7] |

| Indole-2-Carboxylic Acids | HIV-1 Integrase | Antiviral | Serve as strand transfer inhibitors, blocking viral replication. [9]|

Applications Beyond Medicine: Materials Science and Agrochemicals

The utility of this compound and its derivatives extends beyond pharmaceuticals.

-

Materials Science: These compounds are used in the creation of advanced materials, such as organic semiconductors, which are vital for the development of next-generation electronics and optoelectronics. [5]* Agrochemicals: They also find applications in the development of new agrochemicals, contributing to the formulation of more effective pesticides and herbicides to enhance crop protection. [5]

Conclusion and Future Perspectives

This compound is far more than a simple chemical intermediate; it is a strategic platform for innovation. Its pre-installed functional handles at the 1, 2, and 6 positions provide a robust and flexible starting point for the synthesis of complex molecular architectures. The derivatives developed from this core scaffold have already shown immense promise in addressing critical global health challenges, from multidrug-resistant bacteria to cancer and HIV.

Future research will likely focus on expanding the diversity of substituents introduced at the 6-position through novel cross-coupling methodologies. Furthermore, the development of multi-target agents, such as dual EGFR/VEGFR-2 inhibitors, represents an exciting frontier for anticancer therapy. As our understanding of disease biology deepens, the strategic application of versatile building blocks like this compound will continue to be a cornerstone of modern drug discovery and materials science.

References

-

J&K Scientific LLC. This compound | 103858-53-3. [Link]

-

Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as FabG inhibitors targeting ESKAPE pathogens. PubMed. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

Aebly, A. H., et al. (2018). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. RSC Publishing. [Link]

-

6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. ScienceDirect. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. ResearchGate. [Link]

-

Toocle.com. This compound - China Supplier. [Link]

-

CP Lab Safety. This compound, min 98%, 1 gram. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

-

Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

-

Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central. [Link]

-

Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]

-

Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound | 103858-53-3 [chemicalbook.com]

- 7. Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as FabG inhibitors targeting ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Introduction: The Versatility of a Privileged Scaffold

An In-depth Technical Guide to Ethyl 6-bromoindole-2-carboxylate: Synthesis, Reactivity, and Applications

This compound is a heterocyclic chemical compound that has emerged as a cornerstone intermediate in the fields of medicinal chemistry, drug discovery, and materials science.[1][2] Its structure, featuring the indole core, is a "privileged scaffold" frequently found in biologically active natural products and synthetic pharmaceuticals.[2][3][4] The strategic placement of a bromine atom at the 6-position and an ethyl ester at the 2-position provides a versatile platform for extensive chemical modification.[2] The bromine atom serves as a crucial handle for functionalization via cross-coupling reactions, while the ester group can be readily transformed, allowing for the systematic construction of complex molecular architectures designed to interact with specific biological targets.[2] This guide provides a comprehensive overview of its synthesis, chemical reactivity, and its significant applications, particularly in the development of novel therapeutic agents and advanced organic materials.[1]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its effective use in research and synthesis.

| Property | Value | Reference |

| CAS Number | 103858-53-3 | [1][5] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [5][6] |

| Molecular Weight | 268.11 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 178-180 °C | [6] |

| IUPAC Name | ethyl 6-bromo-1H-indole-2-carboxylate | [1][5] |

| Solubility | Soluble in acetone | [6] |

| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [6] |

Core Synthesis and Experimental Protocol

The synthesis of indole derivatives is a well-established area of organic chemistry. While various methods exist, palladium-catalyzed reactions are commonly employed for their efficiency and functional group tolerance. The following protocol is a representative example adapted from established procedures for analogous bromoindole carboxylates.[8][9] The key principle involves an intramolecular cyclization of an appropriate aniline derivative.

Workflow for Palladium-Catalyzed Synthesis

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Preparation: To a 25 mL Schlenk reaction tube, add the starting 4-bromoaniline derivative, palladium(II) acetate (catalyst), and molecular sieves (to remove water).[8][9]

-

Reagent Addition: Inject ethyl 2-oxopropionate, acetic acid, and dimethyl sulfoxide (solvent) into the reaction tube.[8][9]

-

Reaction Execution: Attach an oxygen-filled balloon or establish an oxygen atmosphere. Heat the mixture (e.g., to 70°C) and stir vigorously for approximately 18 hours.[8][9] The causality here is that the palladium catalyst, in the presence of an oxidant (oxygen), facilitates the key C-H activation and cyclization steps required to form the indole ring.

-

Monitoring: Periodically monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.[10]

-

Quenching and Extraction: Once complete, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate.[8][9]

-

Filtration and Washing: Filter the mixture to remove the catalyst and molecular sieves. Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[8][10] This step neutralizes the acetic acid and removes water-soluble impurities.

-

Purification: Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[10] Purify the resulting crude product via column chromatography to yield pure this compound.[8]

Chemical Reactivity and Derivatization Pathways

The true value of this compound lies in its capacity for selective modification at three key positions: the indole nitrogen (N1), the ester at C2, and the bromine at C6. This multi-handle reactivity allows for the creation of diverse chemical libraries.

Caption: Key derivatization pathways for this compound.

-

N-Alkylation: The indole nitrogen can be deprotonated with a base like potassium hydroxide (KOH) and subsequently reacted with an alkylating agent (e.g., methyl iodide, benzyl bromide) to yield N-substituted derivatives.[4][11] This modification is often used to block the N-H group or to introduce moieties that can interact with biological targets.[12]

-

C2-Ester Modification: The ethyl ester is a versatile functional group.

-

Hydrolysis: It can be easily hydrolyzed to the corresponding carboxylic acid, 6-bromo-1H-indole-2-carboxylic acid, which is itself a valuable intermediate.[10][13]

-

Amidation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling agents (like EDAC) to form a wide range of amides.[10]

-

Hydrazinolysis: Reaction with hydrazine hydrate converts the ester into a carbohydrazide, which can be further reacted to form heterocycles like oxadiazoles.[3][11]

-

-

C6-Cross-Coupling: The bromine atom is the key to diversification. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[14] This allows for the introduction of a vast array of aryl and heteroaryl groups at the 6-position, a critical strategy for tuning the electronic and steric properties of the molecule to optimize its pharmacological activity.[2][14]

Applications in Drug Discovery

The indole scaffold is central to modern medicinal chemistry, and this compound serves as a launchpad for synthesizing potent and selective therapeutic agents.

Receptor Tyrosine Kinase (RTK) Inhibitors

Many cancers are driven by the aberrant activity of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][15] These receptors control critical cellular processes like proliferation, survival, and angiogenesis (the formation of new blood vessels that feed a tumor).[16] Derivatives of indole-6-carboxylate have been designed and synthesized as potent inhibitors of these kinases.[11][15]

Specifically, compounds derived from this scaffold have been shown to be effective cytotoxic agents against various cancer cell lines, arresting the cell cycle and inducing apoptosis (programmed cell death).[11][15][17] For example, by converting the ester to a carbohydrazide and then forming 1,3,4-oxadiazole derivatives, researchers have created compounds that effectively target the ATP-binding site of VEGFR-2.[11][15]

Caption: Inhibition of RTK signaling by indole-derived kinase inhibitors.

Other Therapeutic Areas

-

Antiviral Agents: The indole-2-carboxylic acid scaffold has been explored for the development of novel HIV-1 integrase strand transfer inhibitors, which are crucial for stopping viral replication.[10]

-

Neurological Disorders: As a key intermediate, it is used in the synthesis of pharmaceuticals targeting neurological conditions.[1]

-

Protein Kinase CK2 Inhibitors: N-substituted indole-2-carboxamide derivatives have shown inhibitory activity against human protein kinase CK2, a target implicated in cancer due to its role in promoting cell growth and suppressing apoptosis.[12]

Applications in Materials Science

Beyond pharmaceuticals, this compound is utilized in the development of advanced materials. Its conjugated ring system makes it a suitable building block for creating organic semiconductors, which are essential components in modern electronics and optoelectronics, including applications like organic light-emitting diodes (OLEDs) and organic photovoltaics.[1]

Conclusion

This compound is far more than a simple chemical reagent; it is a powerful and versatile platform for innovation. Its well-defined reactive sites allow for precise and predictable chemical modifications, enabling researchers in drug discovery to rationally design and synthesize potent kinase inhibitors, antiviral agents, and other therapeutics. Concurrently, its electronic properties make it a valuable component for next-generation organic materials. The continued exploration of this privileged indole scaffold promises to yield further breakthroughs in both medicine and materials science.

References

- J&K Scientific LLC.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry.

- Allawi, M. M., Mahmood, A. A. R., Tahtamouni, L. H., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry.

- Kumar, T. O. S., Naveen, S., Kumara, M. N., & Mahadevan, K. M. Crystal Structure of Ethyl 6-Bromo-2-[(E)

- The Role of this compound in Modern Drug Discovery. (n.d.). Tocris Bioscience.

- ChemicalBook.

- El-Nassry, L., et al. (2016).

- El-Nassry, L., et al. (2016).

- Allawi, M. M., Mahmood, A. A. R., Tahtamouni, L. H., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central.

- AChemBlock.

- Allawi, M. M., Mahmood, A. A. R., Tahtamouni, L. H., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed.

- Aebly, A. H., Levy, J. N., Steger, B. J., et al. (2018).

- N-substituted Indole-2 and 3-carboxamide derivatives as inhibitors of human protein kinase CK2: in vitro assay and molecular modelling study. (2015). PubMed.

- ChemicalBook.

- CookeChem.

- ChemicalBook.

- The Role of 6-Bromo-1H-indole-2-carboxylic Acid in Modern Organic Synthesis. (2025). ChemBeq.

- Yang, T.-H., Hsu, R.-J., Huang, W.-H., & Lee, A.-R. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound 98% | CAS: 103858-53-3 | AChemBlock [achemblock.com]

- 6. 103858-53-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound , 98% , 103858-53-3 - CookeChem [cookechem.com]

- 8. Ethyl 5-Bromoindole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. Ethyl 5-Bromoindole-2-carboxylate | 16732-70-0 [chemicalbook.com]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-substituted Indole-2 and 3-carboxamide derivatives as inhibitors of human protein kinase CK2: in vitro assay and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06148C [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 17. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Ethyl 6-Bromoindole-2-carboxylate: A Technical Guide for Drug Discovery

Introduction: The Indole Scaffold and the Strategic Importance of Ethyl 6-Bromoindole-2-carboxylate

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery efforts in oncology, infectious diseases, and inflammation. Within this important class of heterocycles, this compound emerges as a particularly valuable starting material for the synthesis of novel therapeutic agents.[2][3] The bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of biological activity. The ethyl ester at the 2-position can be readily modified, serving as a key point for introducing diversity and fine-tuning the pharmacological profile of the resulting molecules.[2] This guide provides an in-depth technical overview of the biological activities associated with derivatives of this compound, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanistic underpinnings of these activities, provide field-proven experimental protocols for their evaluation, and explore the structure-activity relationships that govern their therapeutic efficacy.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily by disrupting fundamental cellular processes such as microtubule dynamics and cell cycle progression, ultimately leading to apoptosis.[4]

Mechanism of Action: Disruption of Microtubule Dynamics and Cell Cycle Arrest

A primary mechanism by which 6-bromoindole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[5] Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[4] This prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases, culminating in programmed cell death.[4]

Furthermore, some derivatives of the closely related indole-2-carboxylic acid have been shown to act as inhibitors of key signaling proteins involved in cancer progression, such as receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.[6][7][8] Inhibition of these kinases can block downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis.

Experimental Workflow: Evaluation of Anticancer Activity

A systematic approach is crucial for evaluating the anticancer potential of novel compounds derived from this compound. The following workflow outlines the key steps from initial cytotoxicity screening to mechanistic investigation.

Caption: Workflow for assessing the anticancer activity of novel compounds.

Data Presentation: Cytotoxicity of 6-Bromoindole Derivatives

The following table summarizes the in vitro cytotoxic activity of representative 6-bromoindole derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3,6-Dibromocarbazole | MCF-7 (Breast) | 6.8 - 32.2 | |

| 3,6-Dibromocarbazole | MDA-MB-231 (Breast) | 4.7 - 23 | [9] |

| 6-Aryl Indoles | MCF-7 (Breast) | Not specified | |

| 6-Aryl Indoles | MDA-MB-231 (Breast) | Not specified | [1] |

| 6-Bromo quinazolinone | MCF-7 (Breast) | 15.85 ± 3.32 | [10] |

| 6-Bromo quinazolinone | SW480 (Colon) | 17.85 ± 0.92 | [10] |

Detailed Protocol: MTT Assay for Cytotoxicity Assessment

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity, which is a proxy for cell viability.[11][12][13]

Materials:

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Determine cell concentration and viability using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, carefully remove the medium containing the compound.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the MTT solution without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[12]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of this compound have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[14][15]

Mechanism of Action: Membrane Disruption and Enzyme Inhibition

The antimicrobial mechanism of action for 6-bromoindole derivatives often involves the disruption of microbial cell membranes.[14][15] For instance, 6-bromoindolglyoxylamide polyamine derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[14] This disruption of the cell membrane leads to leakage of intracellular components and ultimately cell death.

Another identified mechanism is the inhibition of essential bacterial enzymes. Certain 6-bromoindole derivatives have been found to inhibit bacterial cystathionine-γ-lyase, an enzyme involved in the production of hydrogen sulfide (H2S), which protects bacteria from oxidative stress.[16] By inhibiting this enzyme, these compounds can enhance the efficacy of existing antibiotics.[16] In fungi, derivatives have been shown to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain, thereby disrupting energy metabolism.[17]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following workflow outlines the standard procedure for determining the antimicrobial efficacy of novel compounds.

Caption: Workflow for assessing antimicrobial activity.

Data Presentation: Antimicrobial Activity of 6-Bromoindole Derivatives

The following table summarizes the in vitro antimicrobial activity of representative 6-bromoindole derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Derivative Class | Microorganism | MIC (µM or µg/mL) | Reference |

| α,ω-di(5-bromoindole-3-carboxamido)polyamine | Staphylococcus aureus | ≤ 0.28 µM | [15] |

| α,ω-di(5-bromoindole-3-carboxamido)polyamine | Acinetobacter baumannii | ≤ 0.28 µM | [15] |

| α,ω-di(5-bromoindole-3-carboxamido)polyamine | Cryptococcus neoformans | ≤ 0.28 µM | [15] |

| 6-Bromoindole | Botrytis cinerea | EC50 = 11.62 µg/mL | [17] |

| 6-Bromoindole | Monilinia fructicola | EC50 = 18.84 µg/mL | [17] |

| 3-Acetyl-6-bromoindole | Botrytis cinerea | 100% spore germination inhibition | [17] |

| 3-Acetyl-6-bromoindole | Monilinia fructicola | 96% spore germination inhibition | [17] |

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.[18][19][20][21][22]

Materials:

-

Test compound stock solution

-